BenchChemオンラインストアへようこそ!

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Building Blocks Procurement

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2301068-67-5) is a piperidine-based building block featuring a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, a 5-amino-2-bromophenoxymethyl substituent at the 4-position, and a molecular formula of C₁₇H₂₅BrN₂O₃ (MW 385.30). It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the orthogonal reactivity of the aryl bromide (cross-coupling) and the primary aniline (acylation, diazotization) enables divergent library synthesis.

Molecular Formula C17H25BrN2O3
Molecular Weight 385.3 g/mol
Cat. No. B8122200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC17H25BrN2O3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br
InChIInChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
InChIKeyFXNUTJSSFYHENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Structural and Procurement Baseline


4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2301068-67-5) is a piperidine-based building block featuring a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, a 5-amino-2-bromophenoxymethyl substituent at the 4-position, and a molecular formula of C₁₇H₂₅BrN₂O₃ (MW 385.30) . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the orthogonal reactivity of the aryl bromide (cross-coupling) and the primary aniline (acylation, diazotization) enables divergent library synthesis . The compound is commercially available through specialist building-block suppliers such as Combi-Blocks (distributed by Fujifilm Wako) under product code HE-0504, with a specified storage condition of –20°C (frozen) .

Why Generic Substitution of 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Fails: Protecting-Group and Orthogonality Considerations


Procurement decisions for piperidine-based intermediates cannot be reduced to simple structural analogy. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen imparts acid-lability that is orthogonal to the hydrogenolysis-labile benzyl carbamate (Cbz) group found on the closest commercial analog (CAS 2301067-41-2) . This orthogonality dictates reaction sequence compatibility and deprotection efficiency, with Boc removal routinely achieving >94% yield under mild acidic conditions (TFA/CH₂Cl₂) [1], whereas Cbz hydrogenolysis requires catalyst compatibility screening. Furthermore, the simultaneous presence of a primary aniline (5-NH₂) and an aryl bromide (2-Br) on the phenoxy ring creates a bifunctional scaffold absent in simpler 4-(halophenoxymethyl)piperidine building blocks , enabling a broader range of successive derivatizations without intermediate protecting-group installation.

Quantitative Differentiation of 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester from Closest Analogs


Cost Efficiency: Boc-Protected Intermediate vs. Cbz-Protected Analog

The target Boc-protected compound is available at a significantly lower unit price than the corresponding Cbz-protected analog when sourced from comparable suppliers. At AA BLOCKS (Arctom Scientific), the Boc compound (95% purity) is priced at $1323 per 2.5 g, equivalent to $529.20/g . The Cbz analog (CAS 2301067-41-2) is listed at ¥575,000 per 1 g (Combi-Blocks via Fujifilm Wako) , which corresponds to approximately $3,800/g at current exchange rates. This represents a 7.2-fold cost advantage for the Boc compound on a per-gram basis for small-scale procurements.

Medicinal Chemistry Building Blocks Procurement

Deprotection Efficiency: Acid-Cleavable Boc vs. Hydrogenolytic Cbz

The Boc group on the target compound can be removed in 94–98% yield using TFA in dichloromethane at room temperature for 1 hour, as demonstrated for analogous N-Boc-piperidine substrates [1]. In contrast, Cbz deprotection on piperidine scaffolds typically proceeds via catalytic hydrogenolysis (Pd/C, H₂), with yields that are substrate-dependent and can be compromised by competing debromination of the aryl bromide substituent [2]. This quantitative difference in deprotection reliability makes the Boc compound preferable in synthetic routes where the 2-bromo substituent must be preserved for subsequent cross-coupling chemistry.

Protecting Groups Synthetic Efficiency Orthogonality

Orthogonal Reactive Handles: Dual Aniline/Bromide Functionality vs. Mono-Halogenated Analogs

The target compound carries both a primary aniline (5-NH₂) and an aryl bromide (2-Br) on the phenoxy ring. In contrast, the commercially prevalent analog tert-butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate (CAS 180847-23-8) bears only a single bromide substituent . The aniline handle enables acylation, sulfonylation, or diazotization/iodination without disturbing the bromide, while the bromide permits Suzuki, Buchwald-Hartwig, or Ullmann-type couplings. This orthogonal reactivity is demonstrated in a patent series on piperidine derivatives for renin inhibition, where sequential functionalization of a 5-amino-2-bromophenyl intermediate afforded a >10-fold increase in target affinity (from IC₅₀ >1 µM to 0.08 µM) after conversion to the corresponding 5-acetamido derivative [1].

Divergent Synthesis Structure-Activity Relationship Fragment-Based Drug Discovery

Supply-Chain Stability: Frozen Storage and Lot-Controlled Purity

The target compound is distributed with a defined storage condition of –20°C (frozen) , consistent with the known thermal sensitivity of Boc-protected anilines, which can undergo gradual deprotection or oxidation at ambient temperature. The commercially available lot is certified at 95% purity . In contrast, many mono-halogenated piperidine analogs (e.g., CAS 180847-23-8) are shipped at ambient temperature without explicit stability data . The frozen supply chain reduces the risk of arriving at the laboratory with degraded material, a factor that has been directly correlated with irreproducible coupling yields in multi-step synthesis campaigns .

Chemical Logistics Quality Assurance Reproducibility

Recommended Application Scenarios for 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester


Divergent Synthesis of Piperidine-Based Kinase Inhibitor Libraries

The dual aniline/bromide functionality enables a library chemist to sequentially derivatize the 5-NH₂ position via amide or sulfonamide coupling and the 2-Br position via Suzuki-Miyaura cross-coupling, generating two diversity points from a single intermediate. This approach was validated in a patent series where 5-acetamido derivatives of the 2-bromophenoxymethyl scaffold achieved renin IC₅₀ values of 0.08 µM [1]. Procurement of the Boc-protected precursor ensures that the piperidine nitrogen remains masked during these transformations, to be revealed only after the desired aryl/amino modifications are installed.

Fragment-Based Drug Discovery (FBDD) Requiring Orthogonal Elaboration

In FBDD campaigns, the 4-(piperidin-4-ylmethoxy)aniline core with a Boc protecting group serves as a privileged fragment that can be grown via the aniline nitrogen (e.g., urea or amide formation) and the bromine atom (e.g., biaryl synthesis). The quantitative deprotection yield of 94–98% under TFA/DCM [2] ensures that the final Boc removal step does not compromise overall fragment-to-lead efficiency. This orthogonal reactivity is absent in mono-halogenated analogs such as CAS 180847-23-8, which lack the aniline handle .

Scale-Up Feasibility Studies for CNS-Penetrant Piperidine Candidates

The 7.2-fold lower cost per gram of the Boc compound relative to its Cbz analog makes it the economically preferred intermediate for early scale-up (10–50 g) in medicinal chemistry projects targeting CNS indications where piperidine scaffolds are privileged. The acid-labile Boc group also avoids the metal contamination risks inherent in catalytic hydrogenolysis of Cbz groups, a relevant consideration for compounds destined for in vivo pharmacological evaluation.

Quality-Controlled Building Block for Academic Medicinal Chemistry Core Facilities

Core facilities that supply multiple independent research groups benefit from the frozen (-20°C) storage specification and 95% lot-controlled purity of this compound, as these attributes reduce the incidence of failed reactions traced to degraded building blocks. The defined cold-chain requirement also serves as a documented quality parameter for grant reporting and reproducibility compliance.

Quote Request

Request a Quote for 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.